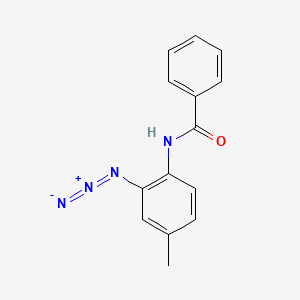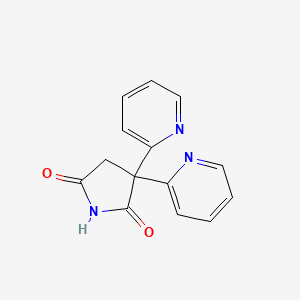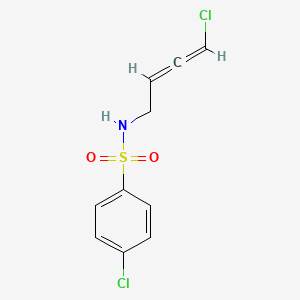
N-(2-Azido-4-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Azido-4-methylphenyl)benzamide is an organic compound that features an azide group attached to a benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Azido-4-methylphenyl)benzamide typically involves the acylation of 2-azido-4-methylaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Azido-4-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted benzamides.
Reduction: Formation of N-(2-amino-4-methylphenyl)benzamide.
Oxidation: Formation of N-(2-azido-4-carboxyphenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-Azido-4-methylphenyl)benzamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(2-Azido-4-methylphenyl)benzamide involves the reactivity of the azide group. In biological systems, the azide group can undergo bioorthogonal reactions, such as click chemistry, to form stable triazole linkages with alkynes. This property makes it useful for labeling and tracking biomolecules in complex biological environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Methylphenyl)benzamide: Lacks the azide group, making it less reactive in click chemistry applications.
N-(2-Amino-4-methylphenyl)benzamide: Formed by the reduction of N-(2-Azido-4-methylphenyl)benzamide, it has different reactivity and applications.
N-(2-Azido-4-carboxyphenyl)benzamide:
Uniqueness
This compound is unique due to the presence of the azide group, which imparts high reactivity and versatility in chemical synthesis and biological applications. This makes it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
90300-24-6 |
|---|---|
Molekularformel |
C14H12N4O |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
N-(2-azido-4-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12N4O/c1-10-7-8-12(13(9-10)17-18-15)16-14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,19) |
InChI-Schlüssel |
NYNJYSCDOHFBNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane](/img/structure/B14356618.png)

![2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol](/img/structure/B14356621.png)



![1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene](/img/structure/B14356645.png)



![(7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane](/img/structure/B14356658.png)


